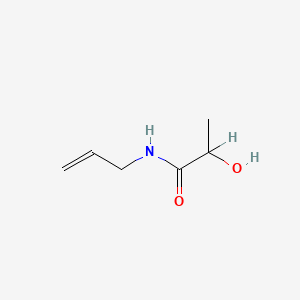

2-Hydroxy-n-(prop-2-en-1-yl)propanamide

Description

2-Hydroxy-N-(prop-2-en-1-yl)propanamide is a substituted propanamide derivative characterized by a hydroxy group at the second carbon of the propanamide backbone and an allyl (prop-2-en-1-yl) group attached to the nitrogen atom. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 141.16 g/mol.

Properties

IUPAC Name |

2-hydroxy-N-prop-2-enylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-4-7-6(9)5(2)8/h3,5,8H,1,4H2,2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDYNPXBPRMQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279022 | |

| Record name | 2-hydroxy-n-(prop-2-en-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-16-6 | |

| Record name | 2-Hydroxy-N-2-propen-1-ylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 11065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactamide, N-allyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-n-(prop-2-en-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-n-(prop-2-en-1-yl)propanamide typically involves the reaction of allylamine with 2-hydroxypropanoyl chloride under controlled conditions . The reaction proceeds as follows:

Reactants: Allylamine and 2-hydroxypropanoyl chloride.

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Catalyst: Triethylamine (TEA) or pyridine.

Temperature: The reaction is carried out at low temperatures, typically around 0-5°C, to prevent side reactions.

Procedure: The 2-hydroxypropanoyl chloride is added dropwise to a solution of allylamine and the catalyst in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve the use of alternative solvents and catalysts to optimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-n-(prop-2-en-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Substitution: The allyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Oxidation: Formation of 2-oxo-n-(prop-2-en-1-yl)propanamide.

Reduction: Formation of 2-hydroxy-n-(prop-2-en-1-yl)propanamine.

Substitution: Formation of substituted allyl derivatives.

Hydrolysis: Formation of 2-hydroxypropanoic acid and allylamine.

Scientific Research Applications

Chemical Applications

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to form a carbonyl compound, while the amide group can be reduced to yield an amine. These transformations are crucial for developing new chemical entities in research and industrial applications.

Coordination Chemistry

In coordination chemistry, 2-Hydroxy-n-(prop-2-en-1-yl)propanamide acts as a ligand. Its ability to form stable complexes with transition metals is valuable for synthesizing novel materials with specific electronic and magnetic properties.

Biological Applications

Biological Activity

Research indicates that this compound may exhibit significant biological activity. Studies have shown potential interactions with biomolecules that could lead to therapeutic effects. The presence of the hydroxyl and amide groups enables hydrogen bonding with proteins and nucleic acids, potentially influencing their structure and function.

Antimicrobial Properties

Preliminary investigations suggest that this compound might possess antimicrobial properties. This makes it a candidate for further research in developing new antimicrobial agents to combat resistant strains of bacteria.

Medical Applications

Therapeutic Potential

The compound is being studied for its potential therapeutic properties, including anticancer activities. Its structural features may allow it to interact with cancer cell pathways, providing insights into new treatment modalities. Ongoing research aims to elucidate its mechanism of action and efficacy in various cancer models.

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in the development of new materials. Its reactivity allows it to serve as an intermediate in synthesizing pharmaceuticals and other fine chemicals. The compound's unique properties make it suitable for creating polymers or composites with enhanced characteristics.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study focused on synthesizing derivatives of this compound demonstrated its potential as a scaffold for developing new antimicrobial agents. Researchers modified the compound's structure to enhance its activity against specific bacterial strains.

Case Study 2: Coordination Complexes in Catalysis

Another research project explored the use of this compound as a ligand in forming coordination complexes with palladium. The resulting complexes showed promising catalytic activity in cross-coupling reactions, highlighting the compound's utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2-Hydroxy-n-(prop-2-en-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Hydroxy-N-(prop-2-en-1-yl)propanamide with structurally related compounds:

Property and Reactivity Comparisons

- Solubility: The hydroxy group in this compound improves aqueous solubility compared to non-polar derivatives like N-Propyl Propanamide. However, chloro or iodo substituents (e.g., 2-Chloro-N-(prop-2-en-1-yl)propanamide) reduce polarity, favoring organic solvents .

- Reactivity : The allyl group enables conjugation or polymerization, whereas propargyl groups (e.g., in 2-Iodo-N-(prop-2-yn-1-yl)acetamide) allow click chemistry applications. Chloro and iodo substituents facilitate nucleophilic substitution reactions .

- Thermal Stability : N-Propyl Propanamide, lacking reactive substituents, exhibits higher thermal stability than halogenated or unsaturated analogs .

Biological Activity

2-Hydroxy-n-(prop-2-en-1-yl)propanamide, also known as a derivative of propenamide, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydroxyl group, an amide functional group, and an allylic side chain, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The prop-2-en-1-yl moiety may also participate in electrophilic reactions, leading to the formation of reactive intermediates that can affect cellular processes.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.

Anticancer Properties

Preliminary studies have shown that compounds similar to this compound can act as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known for their role in cancer therapy by inducing apoptosis in tumor cells. For instance, derivatives containing similar structural motifs have been evaluated for their antiproliferative effects in various cancer cell lines .

Neuroprotective Effects

Compounds with similar structures have been investigated for neuroprotective activities. Studies suggest that derivatives can enhance neuronal survival rates under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Induction of apoptosis in tumor cells | |

| Neuroprotective | Increased neuronal survival rates |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several propenamide derivatives, including this compound. Results showed that the compound effectively inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .

- Cancer Cell Line Study : In a comparative analysis of HDAC inhibitors, derivatives similar to this compound were shown to significantly reduce cell viability in breast cancer cell lines, suggesting a promising avenue for further research into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Hydroxy-N-(prop-2-en-1-yl)propanamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves amidation reactions between prop-2-en-1-amine and hydroxy-substituted propanoyl derivatives. Optimization can be achieved by adjusting reaction parameters such as solvent polarity (e.g., using DMF or acetonitrile ), temperature (40–60°C for controlled kinetics), and stoichiometric ratios. Catalytic agents like HATU or DCC may enhance coupling efficiency . Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm functional groups and stereochemistry .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC with UV detection to assess purity (>95% is typical for research-grade compounds) .

- FT-IR to identify hydroxyl and amide bonds .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of airborne particles .

- Store in a cool, dry environment (<25°C) away from oxidizing agents .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites .

- Use molecular dynamics (MD) simulations to model solvent interactions and transition states in proposed reactions .

- Validate predictions with experimental kinetics data (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-validate data using multiple techniques (e.g., compare NMR shifts with X-ray crystallography for stereochemical confirmation) .

- Analyze solvent effects (e.g., DMSO vs. CDCl₃) on NMR peak splitting .

- Replicate synthesis under controlled conditions to isolate variables (e.g., temperature, catalyst loading) .

Q. How can researchers design experiments to study the degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Use accelerated stability testing at extreme pH (1–13) and monitor degradation via LC-MS .

- Identify degradation products (e.g., hydrolysis of amide bonds) using HRMS and isotopic labeling .

- Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions .

Q. What advanced separation techniques improve the isolation of this compound from complex reaction mixtures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.